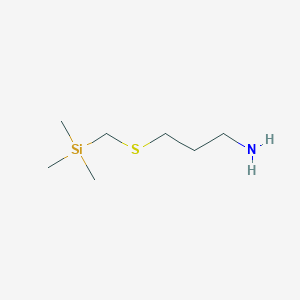

3-(trimethylsilylmethylsulfanyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trimethylsilylmethylsulfanyl)propan-1-amine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propan-1-amine via a sulfanyl linkage. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trimethylsilylmethylsulfanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with trimethylsilylmethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

3-chloropropan-1-amine+trimethylsilylmethylthiolNaHthis compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trimethylsilylmethylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Reduction: The compound can be reduced to form simpler amines or silanes under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Alkyl halides, acyl chlorides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: N-alkylated or N-acylated derivatives.

Reduction: Secondary or tertiary amines, silanes.

Applications De Recherche Scientifique

3-(Trimethylsilylmethylsulfanyl)propan-1-amine is utilized in various scientific research fields:

Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Used in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism by which 3-(trimethylsilylmethylsulfanyl)propan-1-amine exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules. Additionally, the sulfanyl linkage can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Triethoxysilyl)propan-1-amine: Similar in structure but with ethoxy groups instead of trimethylsilyl groups.

(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group attached to a triethoxysilane moiety.

Uniqueness

3-(Trimethylsilylmethylsulfanyl)propan-1-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and hydrophobic reagents.

Activité Biologique

Overview of 3-(Trimethylsilylmethylsulfanyl)propan-1-amine

This compound is a chemical compound that features a trimethylsilyl group attached to a sulfanyl propanamine structure. This unique configuration may impart various biological activities, making it of interest in pharmaceutical and biotechnological applications.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial properties. The presence of sulfur in the sulfanyl group could enhance the compound's interaction with microbial membranes, potentially leading to inhibition of growth or cell lysis.

Pharmaceutical Applications

The trimethylsilyl group is known for its role in increasing the lipophilicity of compounds, which can enhance their absorption and bioavailability. This property is particularly beneficial for drug formulation, as it may improve the pharmacokinetic profile of the compound.

The biological activity of this compound could involve several mechanisms:

- Inhibition of Enzymatic Activity: The sulfanyl group may interact with thiol groups in enzymes, potentially inhibiting their activity.

- Membrane Disruption: The lipophilic nature due to the trimethylsilyl group may facilitate membrane penetration, leading to disruption in microbial or cellular membranes.

- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which could contribute to their neuroprotective effects.

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Potential (not quantified) | Unknown | Possible enzyme inhibition, membrane disruption |

| Related Sulfanyl Compounds | Yes | Yes | Antioxidant effects, membrane disruption |

Case Studies and Research Findings

While explicit case studies on this compound are scarce, research into related compounds provides insight into potential biological activities. For instance:

- Antimicrobial Studies : Research has shown that sulfanyl-containing compounds can exhibit significant antimicrobial properties against a variety of pathogens. These findings suggest a potential pathway for exploring the efficacy of this compound in similar applications.

- Neuroprotective Research : Studies on amine derivatives have indicated their ability to protect against oxidative stress in neuronal cells. This suggests that further exploration into the neuroprotective capabilities of this compound could yield promising results.

Propriétés

IUPAC Name |

3-(trimethylsilylmethylsulfanyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNESDLLESCAVSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.